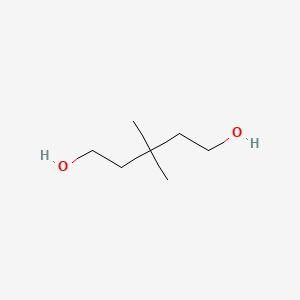

3,3-Dimethylpentane-1,5-diol

Description

Historical Context of Diol Research and Development

The study and application of diols date back to the 19th century with the discovery and characterization of ethylene (B1197577) glycol. wikipedia.org Early research primarily focused on simple, linear diols, which became crucial in the development of products like antifreeze and the first synthetic polymers such as polyesters and polyurethanes. wikipedia.orgnih.gov The mid-20th century saw a surge in the exploration of more complex diol structures, including those with branched architectures. This was driven by the burgeoning polymer industry's demand for materials with tailored properties. Systematic investigations into branched diols began to reveal their potential for creating polymers with altered mechanical strength, solubility, and thermal characteristics. The development of 3,3-Dimethylpentane-1,5-diol emerged from this era of advancing organic chemistry, with early synthetic routes targeting related dichloropentane (B13834815) precursors.

Significance of Branched Architectures in Small Molecules and Polymers

The introduction of branching into a diol's carbon skeleton has profound effects on its physical and chemical properties, and consequently, on the materials derived from it. In small molecules, branching can influence reactivity, solubility, and biological activity. For instance, branching can reduce acute toxicity compared to linear analogs.

In the realm of polymer science, the use of branched-chain diols as monomers can disrupt the regular packing of polymer chains, leading to a decrease in crystallinity and an increase in amorphous character. acs.org This often translates to lower melting points, higher glass transition temperatures, and increased solubility in common solvents. acs.orgrsc.org Furthermore, branching can enhance a polymer's resistance to enzymatic degradation and increase its hydrophobicity, which is advantageous for applications like coatings. acs.orgrsc.org The strategic use of branched diols allows for the fine-tuning of polymer properties to meet specific performance requirements. rsc.org

Overview of Research Trajectories for this compound

Research concerning this compound has evolved from initial synthetic explorations to more focused investigations into its applications. Early work established fundamental methods for its preparation, such as the reduction of 3,3-dimethylglutaric acid. smolecule.com More recent research has delved into its utility as a building block in the synthesis of specialized polymers, including polyesters and polyurethanes, where its branched structure imparts desirable properties. smolecule.com Additionally, its role as an intermediate in the synthesis of other organic compounds continues to be an area of interest. ontosight.ai Some studies have also explored its potential biological activities, including its cytostatic effects in cancer cell research, though this remains a less developed area of investigation. biosynth.com

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 53120-74-4 |

| Molecular Formula | C₇H₁₆O₂ |

| Molecular Weight | 132.20 g/mol |

| Melting Point | 44.24°C (estimate) |

| Boiling Point | 233.16°C (rough estimate) |

| pKa | 14.84 ± 0.10 (Predicted) |

Data sourced from various chemical databases. chemicalbook.comguidechem.com

Interactive Data Table: Key Identifiers

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,3-dimethylpentane-1,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-7(2,3-5-8)4-6-9/h8-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFEPFAMBMGCTQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90510466 | |

| Record name | 3,3-Dimethylpentane-1,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53120-74-4 | |

| Record name | 3,3-Dimethylpentane-1,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylpentane-1,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,3 Dimethylpentane 1,5 Diol

Reduction-Based Synthetic Routes

Reduction-based synthetic routes are a cornerstone in the preparation of 3,3-dimethylpentane-1,5-diol. These pathways typically begin with a precursor molecule containing two functional groups that can be reduced to alcohols. The primary starting materials for these routes are derivatives of 3,3-dimethylpentanedioic acid, also known as 3,3-dimethylglutaric acid.

Reduction of 3,3-Dimethylglutaric Acid

A common and direct laboratory-scale synthesis of this compound involves the reduction of 3,3-dimethylglutaric acid. smolecule.com This process converts both carboxylic acid groups into primary alcohol groups. The effectiveness of this conversion is highly dependent on the choice of the reducing agent.

Lithium aluminum hydride (LiAlH₄) is a powerful and effective reducing agent for the conversion of carboxylic acids to primary alcohols. In a laboratory setting, the reduction of 3,3-dimethylglutaric acid with LiAlH₄ in an appropriate solvent, such as anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), yields this compound.

The reaction mechanism involves the nucleophilic attack of the hydride ion (H⁻) from the AlH₄⁻ complex on the electrophilic carbonyl carbon of the carboxylic acid. An initial acid-base reaction occurs between the acidic proton of the carboxylic acid and the hydride, generating hydrogen gas and a lithium carboxylate salt. Subsequent reduction of the carboxylate proceeds to form an aldehyde intermediate, which is immediately further reduced to the primary alcohol. A final aqueous workup step is necessary to protonate the resulting alkoxide intermediates and to decompose any excess LiAlH₄. Due to its high reactivity and sensitivity to moisture, LiAlH₄ is typically used in laboratory-scale synthesis where stringent anhydrous conditions can be maintained.

Table 1: Laboratory Synthesis of this compound via LiAlH₄ Reduction

| Parameter | Details |

| Starting Material | 3,3-Dimethylglutaric Acid |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |

| Typical Solvent | Anhydrous Diethyl Ether or Tetrahydrofuran (THF) |

| Key Steps | 1. Slow addition of acid to LiAlH₄ solution. 2. Reflux to complete reaction. 3. Careful aqueous workup. |

| Product | This compound |

While LiAlH₄ is highly effective, alternative reducing agents can also be considered for the reduction of 3,3-dimethylglutaric acid, each with its own reactivity profile and required conditions.

Sodium Borohydride (B1222165) (NaBH₄): Sodium borohydride is a milder and safer reducing agent compared to LiAlH₄. However, it is generally not reactive enough to reduce carboxylic acids directly under standard conditions. smolecule.com To utilize NaBH₄ for this transformation, the carboxylic acid must first be activated. This can be achieved by converting the carboxylic acid into a more reactive derivative, such as an ester or an acid chloride, which are then readily reduced by NaBH₄. Alternatively, the reactivity of NaBH₄ can be enhanced by using it in combination with additives like iodine or in specialized solvent systems, though this adds complexity to the procedure.

Borane (B79455) (BH₃): Borane, often used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂), is another excellent reagent for the reduction of carboxylic acids. A key advantage of borane is its high selectivity for carboxylic acids in the presence of other functional groups like esters, which are reduced much more slowly. The reaction with BH₃·THF typically proceeds under milder conditions than with LiAlH₄ and does not require the same level of stringent precautions. The mechanism involves the formation of a triacyloxyborane intermediate, which is subsequently reduced by additional borane molecules. An aqueous or alcoholic workup is then performed to hydrolyze the borate (B1201080) esters and yield the final diol product.

Table 2: Comparison of Alternative Reducing Agents for 3,3-Dimethylglutaric Acid

| Reducing Agent | Reactivity with Carboxylic Acids | Typical Conditions | Advantages | Disadvantages |

| Sodium Borohydride (NaBH₄) | Low (requires activation) | Activation (e.g., esterification) followed by reduction in alcohol solvent. | Safer to handle than LiAlH₄. | Indirect, multi-step process for carboxylic acids. |

| Borane (BH₃·THF) | High and Selective | Reaction in THF at room temperature or gentle reflux. | High selectivity for carboxylic acids; milder than LiAlH₄. | Flammable reagent; requires careful handling. |

Catalytic Hydrogenation of 3,3-Dimethylpentane-1,5-dione

An alternative synthetic approach, more amenable to industrial-scale production, is the catalytic hydrogenation of a dione (B5365651) precursor, in this case, 3,3-dimethylpentane-1,5-dione. This method involves the addition of hydrogen gas (H₂) across the carbon-oxygen double bonds of the ketone functional groups in the presence of a metal catalyst.

Heterogeneous catalysts are widely used for hydrogenation reactions due to their effectiveness and ease of separation from the reaction mixture. Palladium on carbon (Pd/C) is a common and versatile catalyst for the hydrogenation of various functional groups, including ketones.

The process involves suspending the 3,3-dimethylpentane-1,5-dione and the Pd/C catalyst in a suitable solvent, such as ethanol (B145695) or isopropanol (B130326), within a high-pressure reactor (autoclave). The reactor is then pressurized with hydrogen gas, and the mixture is heated and agitated. The hydrogen molecules adsorb onto the surface of the palladium catalyst and are activated. The dione also adsorbs onto the catalyst surface, where the sequential addition of activated hydrogen atoms across the carbonyl groups occurs, leading to the formation of this compound. Other catalysts, such as Raney Nickel or Ruthenium on carbon (Ru/C), are also effective for the hydrogenation of diones.

Table 3: Catalytic Hydrogenation of 3,3-Dimethylpentane-1,5-dione

| Parameter | Details |

| Starting Material | 3,3-Dimethylpentane-1,5-dione |

| Reagent | Hydrogen Gas (H₂) |

| Catalyst | Palladium on Carbon (Pd/C), Raney Nickel, Ru/C |

| Typical Conditions | High pressure (e.g., 50 bar), elevated temperature (e.g., 160 °C) in a solvent like isopropanol or THF. |

| Product | This compound |

Catalytic hydrogenation is a highly scalable and efficient process, making it attractive for industrial production. The production of various diols from dicarboxylic acids or their derivatives is a well-established industrial practice.

Efficiency: Heterogeneous catalysts like Pd/C offer high catalytic activity and can lead to high conversion rates and yields. The process is atom-economical as it utilizes hydrogen gas as the reducing agent, with water being the only theoretical byproduct if starting from the dicarboxylic acid via an ester intermediate.

Scalability: The use of high-pressure reactors allows for the processing of large batches. The catalyst can be easily recovered by filtration at the end of the reaction and can often be reused for multiple cycles, which significantly reduces operational costs. Continuous flow hydrogenation processes, where the substrate solution is passed through a packed bed of the catalyst, offer further advantages in terms of throughput, safety, and process control for large-scale manufacturing.

Multi-Step Synthetic Strategies

Multi-step syntheses are often required for molecules with specific substitution patterns like this compound. These strategies allow for the sequential construction of the carbon framework and the introduction of functional groups.

A plausible, though not widely documented, synthetic pathway to this compound involves the initial formation of a 3,3-dimethyl-1,5-dichloropentane intermediate, followed by subsequent functional group transformations.

The initial step in this proposed synthesis involves a Friedel-Crafts-type alkylation reaction. Specifically, the reaction of ethylene (B1197577) with 2,2-dichloropropane (B165471) in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), is envisioned to form the 1,5-dichloro-3,3-dimethylpentane (B14517535) backbone. libretexts.orgmasterorganicchemistry.com In this reaction, the Lewis acid would activate the 2,2-dichloropropane, facilitating the electrophilic addition of the resulting carbocationic species to two molecules of ethylene.

The general mechanism for Friedel-Crafts alkylation involves the formation of a carbocation from the alkyl halide, which then attacks the electron-rich alkene. masterorganicchemistry.com However, the reaction of a gem-dihalide like 2,2-dichloropropane with an alkene under Friedel-Crafts conditions is complex and can be influenced by factors such as reaction temperature and catalyst concentration. libretexts.org The formation of the desired 1,5-dichloro-3,3-dimethylpentane would require the controlled, sequential addition of two ethylene units to the central carbon atom originating from 2,2-dichloropropane.

Plausible Reaction Scheme:

It is important to note that this specific reaction is not a standard, well-documented procedure, and potential side reactions and rearrangements could occur, impacting the yield of the desired product.

Following the synthesis of the 3,3-dimethyl-1,5-dichloropentane intermediate, the next step involves the conversion of the terminal chloro groups to hydroxyl groups to yield the final diol product. This transformation is typically achieved through a nucleophilic substitution reaction, specifically hydrolysis.

The hydrolysis of alkyl halides can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the substrate and the reaction conditions. Given that the chloro groups in 3,3-dimethyl-1,5-dichloropentane are on primary carbons, an Sₙ2 mechanism would be favored, involving the direct displacement of the chloride ion by a hydroxide (B78521) ion (from a reagent like sodium hydroxide). However, the neopentyl-like structure of the intermediate, with a quaternary carbon adjacent to the reaction center, can sterically hinder the backside attack required for an Sₙ2 reaction, potentially slowing down the reaction rate. youtube.com

An alternative Sₙ1 pathway could be promoted under certain conditions, but this would involve the formation of a primary carbocation, which is generally unstable. Rearrangement of this carbocation could lead to undesired side products. youtube.com Therefore, carefully controlled reaction conditions, such as the choice of solvent and temperature, would be crucial to favor the desired substitution reaction and minimize side products.

General Reaction for Hydrolysis:

| Reactant | Reagent | Product |

| 3,3-Dimethyl-1,5-dichloropentane | Sodium Hydroxide | This compound |

This hydrolysis step would complete the synthesis of this compound from the dichlorinated intermediate.

Enzymatic methods offer a powerful alternative for the synthesis of chiral molecules, often providing high enantioselectivity under mild reaction conditions. For a prochiral molecule like this compound, which has a plane of symmetry, enzymatic desymmetrization can be employed to selectively modify one of the two equivalent hydroxyl groups, leading to a chiral product.

Lipases are a class of enzymes that are widely used in organic synthesis for their ability to catalyze the hydrolysis and esterification of a broad range of substrates with high stereoselectivity. mdpi.com In the context of this compound, a prochiral diol, a lipase (B570770) can catalyze the enantioselective acylation of one of the two primary hydroxyl groups. This process, known as desymmetrization, breaks the symmetry of the starting material and generates a chiral monoester. tandfonline.comnih.gov

The reaction typically involves treating the diol with an acyl donor, such as vinyl acetate (B1210297) or isopropenyl acetate, in an organic solvent in the presence of a lipase. The enzyme's active site preferentially binds and acylates one of the two enantiotopic hydroxyl groups, leading to the formation of a single enantiomer of the monoacetate. The choice of lipase, acyl donor, and solvent can significantly influence the enantioselectivity and reaction rate. nih.gov Commonly used lipases for such transformations include those from Candida antarctica (CALB) and Pseudomonas cepacia (PSL). nih.gov

Illustrative Reaction of Lipase-Catalyzed Desymmetrization:

| Substrate | Enzyme | Acyl Donor | Product |

| This compound | Lipase (e.g., CALB) | Vinyl Acetate | (R)- or (S)-5-hydroxy-3,3-dimethylpentyl acetate |

The resulting chiral monoacetate can then be used as a versatile building block for the synthesis of other enantiomerically pure compounds.

Following the enzymatic desymmetrization, the reaction mixture will contain the chiral monoester, any unreacted diol, and potentially a small amount of the diacylated product. To obtain the enantiomerically pure monoester, a separation step is necessary. Chromatographic techniques are most commonly employed for this purpose. nih.gov

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful method for separating enantiomers. longdom.org The CSP contains a chiral selector that interacts differently with the two enantiomers of the monoester, leading to different retention times and allowing for their separation. mdpi.com Various types of CSPs are available, including those based on polysaccharides, proteins, and synthetic polymers. longdom.org

Alternatively, the diastereomeric monoesters can be separated by conventional chromatography on an achiral stationary phase, such as silica (B1680970) gel. This is achieved by first derivatizing the remaining free hydroxyl group of the monoester with a chiral resolving agent to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated by standard chromatographic techniques. nih.gov After separation, the chiral resolving agent can be removed to yield the enantiomerically pure monoesters.

Gas chromatography (GC) with a chiral column can also be used for the analytical-scale separation and determination of the enantiomeric excess of the product. nih.gov The choice of separation technique depends on the scale of the reaction and the specific properties of the chiral diol derivatives.

Enzymatic Desymmetrization Approaches in Stereoselective Synthesis

Emerging and Novel Synthetic Pathways for this compound

The synthesis of this compound is evolving with the advent of innovative chemical manufacturing principles. These emerging pathways focus on enhancing sustainability, efficiency, and safety compared to traditional synthetic routes. Key areas of development include the application of green chemistry principles and the use of flow chemistry for process intensification.

Green Chemistry Approaches in Diol Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this translates to the use of environmentally benign solvents, renewable starting materials, and catalytic methods that offer high atom economy and minimize waste.

One promising green approach is the adaptation of synthetic strategies used for structurally similar diols, such as neopentyl glycol. A reported green process for neopentyl glycol involves the condensation of isobutyraldehyde (B47883) and paraformaldehyde followed by hydrogenation under anhydrous conditions, which circumvents the formation of wastewater, a significant issue in traditional processes. researchgate.net A similar strategy could be envisioned for this compound, potentially starting from a precursor derived from 3,3-dimethylglutaric acid.

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents another cornerstone of green chemistry. Oxidoreductases, a class of enzymes, are particularly relevant as they can catalyze reduction reactions with high selectivity under mild conditions, such as ambient temperature and pressure in aqueous media. tudelft.nl The biocatalytic reduction of 3,3-dimethylglutaric acid or its derivatives using a suitable oxidoreductase could offer a highly specific and environmentally friendly route to this compound. This approach avoids the use of harsh reducing agents and heavy metal catalysts often employed in conventional chemical reductions.

Furthermore, chemoenzymatic synthesis, which combines chemical and enzymatic steps, is a powerful strategy for producing complex molecules like chiral diols. This approach leverages the strengths of both methodologies to create efficient and selective reaction cascades.

Table 1: Comparison of Conventional vs. Green Chemistry Approaches for Diol Synthesis

| Feature | Conventional Synthesis | Green Chemistry Approaches |

| Starting Materials | Often petroleum-derived | Can utilize renewable feedstocks |

| Solvents | Typically volatile organic compounds (VOCs) | Water, supercritical fluids, or solvent-free conditions |

| Catalysts | Often stoichiometric reagents or heavy metals | Biocatalysts (enzymes), reusable heterogeneous catalysts |

| Reaction Conditions | High temperatures and pressures | Mild conditions (ambient temperature and pressure) |

| Waste Generation | Significant, often including hazardous byproducts | Minimized through high atom economy and selectivity |

| Safety | May involve hazardous reagents and intermediates | Inherently safer processes and materials |

Flow Chemistry Applications for Enhanced Efficiency

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor. This technology offers numerous advantages, including enhanced heat and mass transfer, improved safety, and greater scalability. elveflow.com For the synthesis of this compound, flow chemistry can be particularly beneficial for hydrogenation reactions, which are often a key step in the conversion of dicarboxylic acid derivatives to diols.

The hydrogenation of a suitable precursor, such as dimethyl 3,3-dimethylglutarate, could be significantly improved by transitioning from batch to continuous flow. Flow reactors, such as packed-bed reactors containing a heterogeneous catalyst, allow for precise control over reaction parameters like temperature, pressure, and residence time. rsc.org This level of control can lead to higher yields, improved selectivity, and a reduction in the formation of byproducts.

A key advantage of flow hydrogenation is the enhanced safety profile. The small reactor volumes inherent to flow systems minimize the amount of hazardous material present at any given time. Furthermore, the use of packed-bed catalysts simplifies catalyst handling and separation, and the in-line generation and consumption of hydrogen can eliminate the need for storing large quantities of this flammable gas. rsc.org

The efficiency of flow chemistry is also evident in the potential for process intensification. Multi-step syntheses can be "telescoped" into a single continuous sequence, eliminating the need for intermediate isolation and purification steps. This not only saves time and resources but also reduces waste generation. elveflow.com For the synthesis of this compound, a continuous flow process could potentially integrate the esterification of 3,3-dimethylglutaric acid with its subsequent hydrogenation to the final diol product.

Table 2: Illustrative Comparison of Batch vs. Flow Hydrogenation for Organic Synthesis

| Parameter | Batch Hydrogenation | Continuous Flow Hydrogenation |

| Reaction Time | Hours to days | Seconds to minutes |

| Heat Transfer | Often inefficient, leading to hotspots | Highly efficient due to high surface-area-to-volume ratio |

| Mass Transfer | Limited by mixing efficiency | Enhanced due to short diffusion distances |

| Safety | Risks associated with large volumes of flammable solvents and hydrogen | Inherently safer due to small reactor volumes and in-situ H2 generation |

| Scalability | Challenging, often requires process redesign | Linear and predictable scalability by running longer or in parallel |

| Process Control | Limited control over reaction parameters | Precise control over temperature, pressure, and residence time |

Chemical Reactivity and Derivatization of 3,3 Dimethylpentane 1,5 Diol

Oxidation Reactions of 3,3-Dimethylpentane-1,5-diol

The primary alcohol groups of this compound can be oxidized to yield aldehydes or further to carboxylic acids, depending on the oxidizing agent and reaction conditions employed. smolecule.com

Since this compound contains two primary alcohol groups, its oxidation can lead to several products. Milder oxidation would yield 3,3-dimethylpentanedial (the dialdehyde). More vigorous oxidation would lead to the formation of 3,3-dimethylpentanedioic acid (a dicarboxylic acid). It is important to note that since the hydroxyl groups are primary, they are oxidized to aldehydes and carboxylic acids rather than ketones. The formation of ketones occurs from the oxidation of secondary alcohols.

For a structurally similar compound, 2,2-dimethylpentane-1,5-diol, oxidation can yield 2,2-dimethylpentane-1,5-dione or 2,2-dimethylpentanoic acid. This suggests that under specific conditions, selective oxidation of one hydroxyl group in this compound might be possible, leading to a hydroxy-aldehyde or a hydroxy-carboxylic acid.

Common oxidizing agents for the conversion of primary alcohols to carboxylic acids include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The specific conditions for the oxidation of this compound are detailed in the table below.

| Oxidizing Agent | Typical Conditions | Expected Product(s) |

| Potassium Permanganate (KMnO₄) | Basic, aqueous solution, followed by acidification | 3,3-Dimethylpentanedioic acid |

| Chromium Trioxide (CrO₃) | In acetic acid or with sulfuric acid in acetone (B3395972) (Jones reagent) | 3,3-Dimethylpentanedioic acid |

| Pyridinium Chlorochromate (PCC) | Anhydrous dichloromethane | 3,3-Dimethylpentanedial |

Table 1: Oxidizing Agents and Conditions for this compound

Reduction Reactions of this compound

The hydroxyl groups of this compound are generally resistant to reduction. However, under specific catalytic conditions, they can be removed and replaced with hydrogen atoms to form the corresponding alkane.

The complete reduction of this compound results in the formation of 3,3-dimethylpentane. This reaction involves the cleavage of the C-O bonds and the formation of C-H bonds.

Catalytic hydrogenation is a common method for the reduction of various functional groups. While diols are not as readily reduced as other functional groups like alkenes or ketones, this transformation can be achieved under forcing conditions. This typically involves high pressures of hydrogen gas and elevated temperatures in the presence of a heterogeneous catalyst.

| Catalyst | Typical Conditions | Product |

| Palladium on Carbon (Pd/C) | High H₂ pressure, elevated temperature | 3,3-Dimethylpentane |

| Raney Nickel (Ra-Ni) | High H₂ pressure, elevated temperature | 3,3-Dimethylpentane |

Table 2: Catalytic Hydrogenation of this compound

Substitution Reactions of Hydroxyl Groups

The hydroxyl groups of this compound can be converted to better leaving groups, facilitating their substitution by other nucleophiles. A common transformation is the conversion of the diol to a dihalide. For the analogous 2,2-dimethylpentane-1,5-diol, reagents like thionyl chloride (SOCl₂) are used to replace the hydroxyl groups with chlorine atoms.

A documented procedure for the synthesis of 1,5-dibromo-3,3-dimethylpentane (B1610793) from this compound involves a two-step process. amazonaws.com First, the diol is reacted with methanesulfonyl chloride (MsCl) in the presence of triethylamine (B128534) (Et₃N). The resulting dimesylate is then treated with lithium bromide (LiBr) to yield the dibromide. amazonaws.com A similar reaction with a chloride source would be expected to produce 1,5-dichloro-3,3-dimethylpentane (B14517535).

| Reagent(s) | Conditions | Product |

| 1. MsCl, Et₃N 2. LiBr | 1. DCM, -20°C to rt 2. Acetone, reflux | 1,5-Dibromo-3,3-dimethylpentane amazonaws.com |

| Thionyl Chloride (SOCl₂) | Pyridine or neat | 1,5-Dichloro-3,3-dimethylpentane |

Table 3: Substitution Reactions of this compound

Introduction of Halogen Functional Groups (e.g., using SOCl₂, PBr₃)

The conversion of the hydroxyl groups of this compound into halogen atoms is a pivotal step in expanding its synthetic utility. Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly employed for this purpose. These reagents are particularly effective for primary alcohols because they proceed through an S(_N)2 mechanism, which minimizes the likelihood of carbocation rearrangements that can occur with other methods. libretexts.orgopenstax.org

The reaction with thionyl chloride converts the primary alcohols into the corresponding dichlorinated alkane, 1,5-dichloro-3,3-dimethylpentane. Similarly, phosphorus tribromide yields 1,5-dibromo-3,3-dimethylpentane. The choice of reagent depends on the desired halogen and the specific reaction conditions required.

| Reagent | Product | Reaction Type |

| Thionyl chloride (SOCl₂) | 1,5-dichloro-3,3-dimethylpentane | Nucleophilic Substitution (S(_N)2) |

| Phosphorus tribromide (PBr₃) | 1,5-dibromo-3,3-dimethylpentane | Nucleophilic Substitution (S(_N)2) |

Mechanism of Nucleophilic Substitution at Primary Alcohol Sites

The conversion of primary alcohols, such as those in this compound, to alkyl halides using reagents like SOCl₂ or PBr₃ occurs via a bimolecular nucleophilic substitution (S(_N)2) mechanism. libretexts.orgopenstax.org This pathway is favored for primary and secondary alcohols. openstax.org

The hydroxyl group is inherently a poor leaving group. unco.edu Therefore, the first step of the reaction involves the conversion of the -OH group into a better leaving group. unco.edu In the case of SOCl₂, the alcohol reacts to form a chlorosulfite intermediate. For PBr₃, a dibromophosphite intermediate is formed. openstax.org

This intermediate is then attacked by a nucleophile (chloride or bromide ion) from the backside, in a concerted step where the leaving group is displaced. jove.com This backside attack results in an inversion of stereochemistry at the carbon center if it is chiral. However, for the primary carbons of this compound, no stereocenter is present. The S(_N)2 mechanism is efficient for primary alcohols because there is less steric hindrance for the nucleophile to attack the carbon atom. jove.com

In contrast, reactions of alcohols with hydrogen halides (HX) can proceed through an S(_N)1 mechanism for tertiary, secondary, allylic, and benzylic alcohols, which involves the formation of a carbocation intermediate. libretexts.orgucalgary.ca For primary alcohols, the S(_N)2 mechanism is dominant even with HX, where the acid protonates the alcohol to form a better leaving group (water). libretexts.orglibretexts.org

Formation of Cyclic Derivatives

The bifunctional nature of this compound allows for intramolecular reactions to form various cyclic compounds. These cyclization reactions are a powerful tool in organic synthesis for creating ring structures.

Lactonization and Cyclization Reactions to Form Rings

The oxidative lactonization of 1,5-diols is a common method to synthesize δ-lactones (six-membered rings). acs.orgresearchgate.net This transformation typically involves the selective oxidation of one of the primary alcohol groups to an aldehyde, which then exists in equilibrium with the corresponding lactol (a cyclic hemiacetal). acs.org Subsequent oxidation of the lactol yields the lactone. acs.org

Various catalytic systems have been developed to achieve this transformation efficiently and selectively. For instance, iridium-based bifunctional catalysts and ruthenium complexes with P-N chelate ligands have shown high efficacy in the oxidative lactonization of diols. acs.orgkyushu-u.ac.jp Another effective method utilizes a TEMPO/BAIB (2,2,6,6-tetramethyl-1-piperidinyloxy / bis(acetoxy)iodo]benzene) catalytic system, which is highly chemoselective for the oxidation of 1,5-diols to δ-lactones. researchgate.net Copper/nitroxyl catalyst systems also promote efficient aerobic oxidative lactonization under mild conditions. organic-chemistry.org

In the case of this compound, oxidative lactonization would lead to the formation of 4,4-dimethyl-δ-valerolactone. Additionally, under acidic conditions, diols can undergo cyclodehydration to form cyclic ethers. royalsocietypublishing.org For a 1,5-diol like this compound, this would result in the formation of a tetrahydropyran (B127337) derivative. royalsocietypublishing.org

| Reaction Type | Product from this compound | Key Reagents/Catalysts |

| Oxidative Lactonization | 4,4-dimethyl-δ-valerolactone | Ir complexes, Ru complexes, TEMPO/BAIB, Cu/nitroxyl acs.orgresearchgate.netkyushu-u.ac.jporganic-chemistry.org |

| Acid-catalyzed Cyclodehydration | 3,3-Dimethyltetrahydropyran | Acid catalysts (e.g., heteropoly acids) royalsocietypublishing.org |

Synthesis of Cyclic Ketones and Aldehydes from Diol Precursors

The synthesis of cyclic ketones from diols can be achieved through cascade reactions. For example, a manganese-catalyzed process allows for the synthesis of substituted cyclohexanes from 1,5-diols and secondary alcohols or ketones. researchgate.netacs.org This reaction proceeds through a hydrogen borrowing sequence, where the diol is first dehydrogenated to an aldehyde, which then participates in an aldol (B89426) condensation. acs.org A similar nickel-catalyzed reaction can also be used to form cycloalkanes from 1,5-diols and methyl ketones. rsc.org While these methods typically lead to cycloalkanes, the intermediate cyclic enone is a key species formed during the reaction cascade. acs.orgrsc.org

Direct synthesis of cyclic aldehydes from simple diols is less common. However, the initial step in the oxidative lactonization of diols is the formation of a hydroxy aldehyde. acs.org In principle, if the reaction can be stopped at this stage, it would provide a route to these compounds.

Derivatization for Analytical and Research Purposes

To facilitate analysis by techniques such as gas chromatography-mass spectrometry (GC-MS), non-volatile compounds like diols are often chemically modified into more volatile derivatives. gcms.czjfda-online.com This process, known as derivatization, can also improve chromatographic separation and detector response. gcms.cz

Formation of Esters and Ethers for Spectroscopic Analysis

Esterification is a widely used derivatization technique where the hydroxyl groups of the diol are reacted with an acylating agent to form esters. gcms.cz This reaction reduces the polarity of the molecule and decreases hydrogen bonding, leading to increased volatility. gcms.cz Common acylating agents include anhydrides and acyl chlorides.

Similarly, etherification, often achieved through silylation, is another popular method. gcms.cz Silylation involves replacing the active hydrogen of the hydroxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. gcms.cz This also reduces polarity and enhances volatility, making the compound suitable for GC analysis. gcms.cz For diols, cyclic derivatives can also be formed using reagents like n-butylboronic acid, which reacts with 1,3-diols to form nonpolar boronate derivatives. gcms.cz

| Derivatization Method | Reagent Type | Derivative Formed | Purpose |

| Acylation | Acylating agents (e.g., anhydrides) | Diester | Increased volatility, improved GC analysis |

| Silylation | Silylating agents (e.g., BSTFA) | Disilyl ether | Increased volatility, improved GC analysis gcms.czchromforum.org |

| Boronate Formation | Boronic acids (e.g., phenylboronic acid) | Cyclic boronate ester | Increased volatility for GC-MS of diols gcms.czchromforum.org |

Chiral Derivatization for Enantiomeric Purity Assessment

The determination of the enantiomeric purity, or enantiomeric excess (ee), of chiral molecules is a critical aspect of asymmetric synthesis and the characterization of optically active compounds. For chiral diols such as this compound, which lacks a chromophore for certain types of analysis, assessing enantiomeric purity often necessitates chemical derivatization. This process involves reacting the enantiomeric mixture of the diol with an enantiomerically pure reagent, known as a chiral derivatizing agent (CDA), to produce a mixture of diastereomers. wikipedia.org Unlike enantiomers, which exhibit identical physical properties in an achiral environment, diastereomers possess distinct physical properties and can, therefore, be distinguished and quantified using standard laboratory techniques like nuclear magnetic resonance (NMR) spectroscopy or chromatography. wikipedia.org

The primary requirements for an effective chiral derivatization are that the reaction with the CDA should proceed to completion without any kinetic resolution, and the CDA itself must be of high enantiomeric purity. wikipedia.org The resulting diastereomers can then be analyzed to determine their ratio, which directly corresponds to the enantiomeric ratio of the original diol.

NMR-Based Methods

One of the most common approaches for determining enantiomeric excess is through NMR spectroscopy of diastereomeric derivatives. acs.orgnih.govrsc.org The formation of diastereomers results in chemically non-equivalent protons (and other nuclei), which may exhibit different chemical shifts in the NMR spectrum. nih.gov The relative integration of these distinct signals provides a direct measure of the diastereomeric and, by extension, the enantiomeric ratio.

For diols, chiral boronic acids have proven to be particularly effective derivatizing agents. nih.govrsc.orgspringernature.comrsc.org These reagents react with the 1,5-diol functionality of this compound to form stable cyclic boronate esters. The rigidity of the newly formed ring system often leads to significant differences in the chemical shifts of the diastereomers. For instance, a three-component system involving 2-formylphenylboronic acid and an enantiopure amine or alcohol like (S)-α-methylbenzylamine or (S)-BINOL can be employed. springernature.comacs.orgresearchgate.net This assembly creates diastereomeric iminoboronate ester complexes, which often show well-resolved signals in the ¹H NMR spectrum, allowing for accurate ee determination. researchgate.net

Another established method involves the use of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid. wikipedia.org Reaction of the diol with Mosher's acid chloride (MTPA-Cl) yields diastereomeric bis-MTPA esters. The fluorine (¹⁹F) atoms in the MTPA moiety provide a sensitive NMR probe, often resulting in baseline-separated signals in the ¹⁹F NMR spectrum for the two diastereomers.

Chromatographic Methods

Chromatography is another powerful tool for separating and quantifying diastereomers formed from chiral derivatization. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) on standard achiral stationary phases can be used for this purpose. nih.govresearchgate.netchromatographyonline.com

For GC analysis, the diol can be derivatized to form more volatile esters or ethers. The resulting diastereomers are then separated on a conventional GC column. Alternatively, direct separation of the diol enantiomers may be possible using a chiral GC column, where the stationary phase itself is chiral. sigmaaldrich.comgcms.czchromatographyonline.com Cyclodextrin-based chiral stationary phases, for example, are known to be effective for the separation of underivatized diols. sigmaaldrich.comgcms.cz

In HPLC, the diol is typically derivatized with a CDA that contains a strong chromophore, which facilitates detection by UV-Vis spectroscopy. Reagents such as camphorsultam dichlorophthalic acid (CSDP acid) or 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) are designed for this purpose. nih.govnih.gov They react with the diol to form diastereomeric esters that can be readily separated by HPLC on a standard silica (B1680970) gel column. nih.govnih.gov The separation of urethane (B1682113) derivatives, formed by reacting the diol with a chiral isocyanate, has also been reported as an effective method for HPLC analysis. aocs.org

The choice of the derivatization agent and the analytical method depends on several factors, including the instrumentation available, the scale of the analysis, and the specific properties of the diol.

Applications in Polymer Science and Advanced Materials

Polyester (B1180765) Synthesis Incorporating 3,3-Dimethylpentane-1,5-diol

Polyesters are a significant class of polymers, and their properties can be tailored by the careful selection of their constituent diol and diacid monomers. jku.at The use of this compound in polyester synthesis offers a pathway to materials with unique property profiles.

This compound functions as a diol monomer in polycondensation reactions with dicarboxylic acids or their derivatives to produce polyesters. jku.atnih.gov The synthesis is typically carried out via melt polycondensation, a process that involves reacting the diol and diacid at elevated temperatures to facilitate the removal of the condensation byproduct, usually water. nih.gov Catalysts, such as inorganic acids or metal compounds, are often employed to increase the reaction rate and achieve high molecular weight polymers. nih.govresearchgate.net The general reaction involves the esterification of the hydroxyl groups of this compound with the carboxylic acid groups of a dicarboxylic acid, forming ester linkages and building the polymer chain. jku.at

The branched structure of this compound, with its gem-dimethyl group on the third carbon of the pentane (B18724) chain, introduces significant steric hindrance and disrupts the regular packing of polymer chains. This structural feature has a profound impact on the physical properties of the resulting polyesters. Unlike linear diols which can lead to more crystalline and rigid polymers, the branching in this compound reduces crystallinity and increases the free volume within the polymer matrix. This generally results in polyesters with lower glass transition temperatures (Tg) and increased flexibility. rsc.org The introduction of such branched structures can be a strategy to tune polymer properties, potentially enhancing durability by creating materials that are less brittle. rsc.org

Research into polyesters derived from branched diols indicates a strong correlation between the monomer structure and the mechanical performance of the polymer. While specific data for polyesters solely derived from this compound is not extensively detailed in the provided search results, the general principles of using branched diols suggest that the resulting polyesters would exhibit a trade-off between stiffness and ductility. For instance, studies on copolyesters containing triptycene-based diols showed that while some compositions resulted in brittle materials with high moduli and tensile strengths, others exhibited significant ductility with elongations at break as high as 144%. researchgate.net The mechanical properties are highly dependent on the comonomer used and the resulting polymer morphology. researchgate.net It is expected that polyesters from this compound would show lower tensile strength and modulus but higher elongation at break compared to their linear counterparts.

A general comparison of how branched diols affect polyester properties is shown in the table below.

| Property | Influence of Branched Diol Structure |

| Crystallinity | Decreased |

| Glass Transition Temperature (Tg) | Generally Lowered rsc.org |

| Flexibility | Increased |

| Tensile Modulus | Generally Lowered researchgate.net |

| Elongation at Break | Generally Increased researchgate.net |

Polyurethane Formulations Utilizing this compound

Polyurethanes are a versatile class of polymers formed by the reaction of diisocyanates with polyols. lboro.ac.uk this compound can be used as a chain extender in polyurethane formulations, contributing to the properties of the final material. researchgate.net

The mechanical properties of polyurethanes, such as tensile strength and elongation at break, are highly dependent on the structure of the chain extender used. Studies on various diols as chain extenders in polyurethane formulations have shown that a systematic relationship between diol structure and mechanical performance can be complex. researchgate.net However, it is generally observed that the structure of the diol influences the phase separation between the hard and soft segments of the polyurethane, which in turn dictates the mechanical behavior. For instance, increasing the bulkiness of the chain extender can lead to polymers with higher modulus and hardness but lower extensibility. lboro.ac.uk While specific data for this compound was not found, a patent mentions a 3,3-dimethylpentane-1,5-diisocyanate, a related structural motif, for use in polyurethane-urea elastic fibers with good elastic recovery. google.com.pg Another patent indicates that polyurethane compositions can achieve a good balance of structural properties and flexibility, with elongation at break values varying significantly with temperature and composition. justia.com

The following table summarizes the expected influence of a branched diol like this compound as a chain extender on polyurethane properties, based on general principles.

| Property | Expected Influence of this compound |

| Hard Segment Packing | Disrupted |

| Phase Segregation | Modified lboro.ac.uk |

| Tensile Strength | Potentially modified |

| Elongation at Break | Potentially modified |

| Modulus | Potentially modified lboro.ac.uk |

Impact on Polyurethane Biocompatibility in Medical Devices

Polyurethanes are extensively used in medical devices due to their excellent mechanical properties and biocompatibility. The properties of these polyurethanes are significantly influenced by the chemical nature of their constituent monomers, including the diols used as chain extenders or as part of polyester polyols. The structure of the diol can affect the morphology of the polymer's hard and soft segments, which in turn influences surface properties, degradation resistance, and interaction with biological systems.

While this compound is identified as a monomer for polyurethane synthesis, specific research detailing its direct impact on the biocompatibility of medical devices is not extensively documented in publicly available literature. However, the general principles of polyurethane chemistry suggest that incorporating a sterically hindered diol like this compound could influence the enzymatic and hydrolytic stability of the resulting polymer. The gem-dimethyl group can shield adjacent ester or urethane (B1682113) linkages from hydrolysis, potentially leading to a more durable and biostable material. The selection of diols is a critical parameter in designing polyurethanes for medical applications where long-term stability and minimal adverse tissue interaction are required.

Resins and Coating Formulations

Enhancement of Durability and Flexibility in Coating Applications

In the formulation of high-performance coatings, such as those for the aerospace industry, the choice of resin components is critical for achieving the desired physical properties. This compound is utilized as a polyol raw material in the synthesis of polyester resins that serve as binders in paint and coating systems. google.com The incorporation of this branched-chain diol into the polyester backbone helps to create coatings with an excellent balance of properties, including durability, flexibility, and resistance to environmental factors. google.com

A patent for aircraft paint describes the use of polyester resins made with various diols, including this compound, in combination with a polyisocyanate curing agent. google.com The resulting two-component polyurethane coating exhibits superior performance in terms of resistance to organic solvents and hydraulic fluids, corrosion resistance, weather resistance, and adhesion to substrates. google.com The branched structure of the diol disrupts polymer chain packing, which can enhance flexibility and impact resistance of the cured coating film, crucial for applications that experience mechanical stress and thermal cycling.

Rheological Properties of this compound-Based Resins

The rheological behavior of a resin is fundamental to its application, governing its flow, leveling, and sag (B610663) resistance during application. For polyurethane-based compositions, such as sealants and adhesives, achieving good rheological properties without sacrificing mechanical performance is a key objective. Patents for polyurethane compositions list this compound as a potential diol component used to formulate systems with desirable characteristics. justia.com

The inclusion of relatively small, branched diols like this compound can influence the viscosity and flow characteristics of the uncured resin. These diols can act as reactive diluents, lowering the initial viscosity of the formulation for easier processing and application, such as extrusion from a cartridge. Upon curing, they are chemically integrated into the polymer network, contributing to the final mechanical properties. A patent for a polyurethane-based composition notes the importance of formulation to achieve good rheological properties, such as an absence of flow or sag when applied vertically, alongside a sufficiently long pot life for practical application. justia.com While specific data on resins based solely on this diol is limited, its inclusion as a listed component suggests its utility in tailoring the rheological profile of complex polyurethane systems. justia.com

Specialized Materials Development

Use in Plasticizer Applications for Polymer Modification

Plasticizers are additives that increase the flexibility and workability of a polymer. While typically non-reactive, reactive plasticizers or flexibilizing monomers can be permanently incorporated into the polymer structure. This compound can function in this capacity. When used as a co-monomer in the synthesis of polymers like polyesters or polyurethanes, it introduces flexible linkages into the polymer backbone.

The gem-dimethyl group on the pentane chain hinders close packing of polymer chains, which increases the free volume and lowers the glass transition temperature (Tg) of the material. This internal plasticization results in a more flexible and less brittle material without the risk of plasticizer migration or leaching, which can be a concern with traditional, non-reactive plasticizers. This makes it a useful component for modifying polymers where long-term stability of mechanical properties is essential.

Exploration in Supramolecular Chemistry and Coordination Polymers

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent bonds. Coordination polymers are a subclass of these materials, consisting of metal ions or clusters linked by organic ligands to form one-, two-, or three-dimensional networks. These materials are of interest for applications in gas storage, catalysis, and sensing.

The viability of a molecule as a ligand in a coordination polymer depends on its ability to bridge metal centers. As a diol, this compound possesses two hydroxyl groups that can be deprotonated to form alkoxide ligands, which can then coordinate to metal ions. Its flexible five-carbon backbone allows it to adopt various conformations, potentially enabling the formation of diverse network structures. The steric bulk provided by the gem-dimethyl groups could also play a role in directing the final architecture of the supramolecular assembly, influencing pore size and dimensionality. While the compound fits the profile of a potential building block for coordination polymers, specific research demonstrating its use in this context is not prominent.

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of hydrogen and carbon atoms.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information for confirming the structure of 3,3-Dimethylpentane-1,5-diol and assessing its purity. Due to the molecule's symmetry, a simplified spectrum is expected.

The ¹H NMR spectrum is predicted to show four distinct signals. The protons of the two equivalent methyl groups (C1') will produce a singlet. The protons of the two equivalent methylene (B1212753) groups at the C2 and C4 positions will appear as a triplet, coupled to the neighboring C1 and C5 methylene protons. Similarly, the methylene protons at the C1 and C5 positions, being adjacent to hydroxyl groups, will also produce a triplet. The hydroxyl protons typically appear as a broad singlet, which can exchange with deuterium (B1214612) oxide (D₂O). The integration of these peaks would correspond to a 6:4:4 proton ratio for the methyl and two distinct methylene groups, respectively.

The ¹³C NMR spectrum is expected to display four signals, corresponding to the four chemically non-equivalent carbon environments in the molecule: the two methyl carbons, the quaternary carbon (C3), the methylene carbons at positions C2 and C4, and the terminal, hydroxyl-bearing carbons at C1 and C5. The absence of additional signals is a strong indicator of the compound's purity.

Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH ₃ | ~0.9 | Singlet (s) | 6H |

| -CH ₂-C(CH₃)₂ | ~1.5 | Triplet (t) | 4H |

| -CH ₂-OH | ~3.6 | Triplet (t) | 4H |

| -OH | Variable | Broad Singlet (br s) | 2H |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C H₃ | ~25 |

| -C (CH₃)₂ | ~35 |

| -C H₂-C(CH₃)₂ | ~45 |

| -C H₂-OH | ~60 |

Two-dimensional (2D) NMR techniques are employed to map the connectivity between atoms, providing unambiguous structural confirmation.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment verifies which protons are spin-coupled. For this compound, a COSY spectrum would show a cross-peak between the signals of the methylene protons at C1/C5 (~3.6 ppm) and the methylene protons at C2/C4 (~1.5 ppm). This confirms the presence of the -CH₂-CH₂- structural unit.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would show correlations between the proton signal at ~3.6 ppm and the carbon signal at ~60 ppm (C1/C5), the proton signal at ~1.5 ppm and the carbon signal at ~45 ppm (C2/C4), and the proton signal at ~0.9 ppm with the carbon signal at ~25 ppm (C1').

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. An HMBC spectrum would provide key structural confirmations. For example, correlations would be observed from the methyl protons (~0.9 ppm) to the quaternary carbon (C3, ~35 ppm) and the adjacent methylene carbons (C2/C4, ~45 ppm). Furthermore, correlations from the C1/C5 methylene protons (~3.6 ppm) to the C2/C4 carbons (~45 ppm) would also be expected, solidifying the carbon backbone assignment. universiteitleiden.nl

Chemically Induced Dynamic Nuclear Polarization (CIDNP) is an NMR technique used to study chemical reactions that proceed via radical intermediates. wikipedia.org The photo-CIDNP effect arises when a photochemical reaction is initiated within an NMR spectrometer, leading to non-equilibrium nuclear spin state populations that manifest as strongly enhanced absorptive or emissive signals in the NMR spectrum. acs.org

While no specific photo-CIDNP studies on this compound are documented, the technique could be applied to investigate its role in photoreactions. For instance, in a reaction with a photosensitizer like a quinone or flavin, the diol could act as a hydrogen or electron donor. wikipedia.orgacs.org The process would be initiated by light excitation of the photosensitizer, which then abstracts a hydrogen atom from one of the diol's methylene groups to form a radical pair. wikipedia.org The subsequent spin evolution of this radical pair before recombination or escape would lead to polarized signals for the reaction products. Observing these enhanced signals would provide direct evidence of a radical-based mechanism and offer insights into the transient intermediates involved, which are otherwise undetectable by conventional NMR. nih.govnih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight of a compound and can also be used to deduce structural information from its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that causes minimal fragmentation, making it ideal for accurately determining the molecular weight of a compound. In ESI-MS, the analyte is ionized by forming adducts with ions such as protons ([M+H]⁺), sodium ([M+Na]⁺), or potassium ([M+K]⁺). ucdavis.edu

For this compound (C₇H₁₆O₂, Molecular Weight = 132.20 g/mol ), ESI-MS analysis in positive ion mode would be expected to show prominent peaks corresponding to these adducts. The detection of these specific mass-to-charge ratios confirms the molecular weight of the parent compound. uni.lu

Predicted ESI-MS Adducts for this compound

| Adduct Ion | Formula | Predicted m/z |

| [M+H]⁺ | [C₇H₁₇O₂]⁺ | 133.12 |

| [M+Na]⁺ | [C₇H₁₆O₂Na]⁺ | 155.10 |

| [M+K]⁺ | [C₇H₁₆O₂K]⁺ | 171.08 |

| [M+NH₄]⁺ | [C₇H₂₀O₂N]⁺ | 150.15 |

Data sourced from PubChemLite. uni.lu

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for assessing the purity of volatile and semi-volatile compounds and for identifying any impurities present.

In a GC-MS analysis of this compound, the sample is first vaporized and separated from other volatile components on a GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), which causes fragmentation. The resulting fragmentation pattern serves as a chemical fingerprint for identification.

The molecular ion peak ([C₇H₁₆O₂]⁺˙) at m/z = 132 may be observed, though it is often weak or absent for primary alcohols. libretexts.org The fragmentation pattern is dictated by the most stable carbocations and radicals that can be formed. Key predicted fragmentation pathways include:

Loss of water: A peak at m/z = 114 ([M-H₂O]⁺˙) resulting from dehydration.

Alpha-cleavage: Loss of a ·CH₂OH radical (31 u) to yield a fragment at m/z = 101.

Cleavage at the quaternary carbon: Fission of the C2-C3 or C3-C4 bonds is highly probable. Loss of an ethyl group (·CH₂CH₃, 29 u) would lead to a fragment at m/z = 103, while loss of a propyl group with one hydroxyl (·CH₂CH₂CH₂OH, 75 u) would result in a fragment at m/z = 57.

X-ray Crystallography and Diffraction Studies

Determination of Solid-State Molecular Conformation and Crystal Packing

The solid-state conformation of this compound is dictated by a combination of intramolecular steric and electronic effects, while its crystal packing is governed by the optimization of intermolecular interactions. The central quaternary carbon atom, substituted with two methyl groups, imposes significant conformational constraints on the pentane (B18724) backbone. It is anticipated that the carbon chain would adopt a conformation that minimizes steric hindrance between the bulky gem-dimethyl group and the terminal hydroxymethyl groups.

In the absence of experimental data for this compound, the crystal structure of its linear isomer, 1,5-Pentanediol, can serve as a useful, albeit simplified, reference. The crystal structure of 1,5-Pentanediol would likely reveal a more regular, extended conformation allowing for efficient crystal packing. In contrast, the branched structure of this compound is expected to disrupt the efficiency of this packing. The presence of the gem-dimethyl groups introduces a significant steric bulk that can prevent the molecules from arranging in a highly ordered, dense lattice. This disruption in packing is a common feature in branched alkanes and their derivatives when compared to their linear counterparts.

The anticipated crystal packing for this compound would therefore be a balance between accommodating the sterically demanding dimethyl groups and maximizing the favorable hydrogen-bonding interactions between the hydroxyl groups of neighboring molecules. It is plausible that the crystal lattice would exhibit a less dense packing arrangement than that of linear pentanediols.

Table 1: Anticipated vs. Known Crystallographic Data of Related Compounds

| Parameter | This compound (Anticipated) | 1,5-Pentanediol (Known) |

| Crystal System | Data not available | Data available from CCDC |

| Space Group | Data not available | Data available from CCDC |

| Unit Cell Dimensions | Data not available | Data available from CCDC |

| Molecular Conformation | Likely a less extended conformation due to steric hindrance from gem-dimethyl groups. | Typically an extended, linear conformation allowing for efficient packing. |

| Crystal Packing | Potentially less dense packing due to steric hindrance of methyl groups. | More efficient and denser packing due to the linear nature of the molecule. |

Note: The crystallographic data for 1,5-Pentanediol is available from the Cambridge Crystallographic Data Centre (CCDC) and serves as a comparative reference.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The most significant intermolecular interaction governing the crystal structure of this compound is hydrogen bonding between the terminal hydroxyl groups. Each molecule possesses two hydroxyl groups, which can act as both hydrogen bond donors (via the hydrogen atom) and hydrogen bond acceptors (via the oxygen atom). This dual functionality facilitates the formation of extensive and robust hydrogen-bonding networks throughout the crystal lattice.

In the solid state, diols typically form intermolecular hydrogen bonds that link the molecules into chains, sheets, or three-dimensional networks. For this compound, it is expected that the hydroxyl groups of one molecule will form hydrogen bonds with the hydroxyl groups of adjacent molecules. This would lead to the formation of extended chains where molecules are connected head-to-tail. These chains, in turn, would be held together by weaker van der Waals forces between the aliphatic portions of the molecules.

Computational Scrutiny of a Structurally Unique Diol: this compound

The field of computational chemistry offers a powerful lens through which the intricate world of molecular structure, dynamics, and reactivity can be explored with remarkable detail. For a molecule like this compound, theoretical studies provide invaluable insights that complement experimental findings. This article delves into the computational and theoretical chemistry of this compound, focusing on molecular modeling, quantum chemical calculations, and the prediction of structure-property relationships.

Future Directions and Emerging Research Areas

Exploration in Bioconjugation and Bio-Inspired Materials

The biocompatibility and specific reactivity of molecules derived from 3,3-dimethylpentane-1,5-diol are opening new avenues in life sciences. Its framework is being explored as a foundational element for creating complex molecules that can interact with biological systems.

Future research is focused on leveraging the diol as a linker or "tether" molecule. google.com In this role, its hydroxyl groups can be functionalized to connect different molecular entities, a core principle in bioconjugation. This could include attaching photostabilizing groups to polymers or linking bioactive moieties to larger carrier molecules. google.com There is emerging interest in its potential for applications like custom antibody labeling. biosynth.com

Furthermore, this compound serves as a key starting material in the total synthesis of complex, biologically active natural products. For instance, it is a precursor in the multi-step synthesis of (±)-pauciflorol F and the fungal metabolite sterpurene. udel.edunih.gov These natural products and their analogues are often screened for therapeutic properties, making the diol an important component in the discovery of new bio-inspired molecules. udel.edu Research indicates that this compound itself is a biologically active molecule, exhibiting cytostatic effects in cancer cells by inhibiting cyclopentanoid biosynthesis and activating β-catenin pathways. biosynth.com This intrinsic activity suggests a future for designing novel therapeutic agents based on its core structure.

Catalytic Applications Beyond Polymerization

While the diol is a known monomer in polymerization, its future utility is expanding into non-polymeric catalytic processes where it serves as a versatile starting material for producing specialized chemicals. The strategic placement of its functional groups allows for transformations into a variety of intermediates.

One significant area of research is its use in electrochemically-driven synthesis. In the total synthesis of sterpurene, this compound is first converted to a bisenoate intermediate through oxidation and olefination reactions. udel.edunih.gov This intermediate then undergoes a key electroreductive cyclization, a catalytic method that uses electrical potential to drive the formation of a cyclopentane (B165970) ring system. udel.edunih.gov

The diol is also a precursor for creating heterocyclic compounds and other functionalized molecules. It can be converted into 1,5-dibromo-3,3-dimethylpentane (B1610793), a useful intermediate for further synthetic modifications. amazonaws.com Additionally, it is used in the synthesis of thiadiazolidine derivatives, which have been investigated for their anti-enterovirus activity. google.com These syntheses demonstrate the diol's role as a foundational scaffold for building complex molecules with specific functions.

Table 1: Selected Catalytic Transformations of this compound This table is interactive and allows for sorting.

| Starting Material | Key Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| This compound | Swern oxidation reagents, Wittig reagent | Bisenoate | udel.edu, nih.gov |

| Bisenoate (from diol) | Constant potential electrolysis | Cyclopentane derivative | udel.edu, nih.gov |

| This compound | Mesyl chloride, Triethylamine (B128534) | 1,5-Bis(mesyloxy)-3,3-dimethylpentane | amazonaws.com |

Sustainable Synthesis and Circular Economy Approaches

As industries move toward greener manufacturing, the production and lifecycle of chemical building blocks like this compound are coming under scrutiny. Future research will likely focus on developing more sustainable synthesis routes and incorporating the diol into circular economy models.

Currently, common laboratory-scale syntheses involve the reduction of 3,3-dimethylglutaric acid or its anhydride (B1165640) using potent reducing agents like lithium aluminium hydride (LiAlH₄). amazonaws.comgoogle.comgoogle.com While effective, these methods present challenges in terms of atom economy and waste generation. A key future direction is the exploration of catalytic hydrogenation or biocatalytic routes that could offer a greener pathway from bio-based feedstocks. The use of electrochemical methods, as seen in subsequent synthetic steps, also aligns with the principles of green chemistry and could be explored for the diol's synthesis itself. udel.edunih.gov

In the context of a circular economy, the diol's primary role is as a monomer in durable polymers like polyesters and polyurethanes. justia.comgoogle.com The stability imparted by the gem-dimethyl group contributes to the longevity of these materials. The challenge and future research opportunity lie in designing these polymers for deconstruction. This involves creating materials that can be chemically recycled, allowing for the recovery of the this compound monomer, which can then be reused to produce new polymers, closing the loop and reducing reliance on virgin resources.

Advanced Functional Materials based on this compound

The incorporation of this compound into polymer backbones imparts unique properties such as enhanced thermal stability, chemical resistance, and durability. These characteristics are driving its use in the development of advanced functional materials for demanding applications.

In the coatings industry, the diol is a component of high-performance polyester (B1180765) resins used in paints for the aerospace industry. google.com These coatings exhibit excellent resistance to organic solvents and hydraulic fluids, as well as superior weather and corrosion resistance, which are critical for aircraft applications. google.com Similarly, it is formulated into polyurethane-based compositions to create structural adhesives and sealants for the automotive and aeronautical sectors. justia.com

The diol also functions as a molecular tether in the creation of functional polymers. For example, it can be used to attach UV-absorbing moieties to polyanhydride resins, creating materials with built-in photostability. google.com Its utility has also been noted in the formulation of specialized consumer products like concentrated fabric softeners. google.com The consistent theme across these applications is the diol's contribution to the performance and longevity of the final material.

Table 2: Applications of this compound in Advanced Materials This table is interactive and allows for sorting.

| Material Type | Role of Diol | Key Functional Properties | Application Area | Reference |

|---|---|---|---|---|

| Polyester Resin | Monomer | Resistance to solvents, corrosion, and weather | Aircraft paints and coatings | google.com |

| Polyurethane Composition | Monomer/Chain Extender | Strong adhesion, durability | Structural adhesives and sealants | justia.com |

| Polyanhydride Resin | Tether Molecule | Covalent bonding of functional groups, photostability | UV-absorbing polymers | google.com |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Pentane-1,5-diol?

- Methodological Answer :

- Gas Chromatography (GC) : Used to determine purity (>97% as per GC analysis in related diols) and detect impurities .

- Nuclear Magnetic Resonance (NMR) : Confirms molecular structure via proton and carbon-13 spectral analysis, as demonstrated in similar diol characterizations .

- Mass Spectrometry (MS) : Validates molecular weight (104.15 g/mol) and fragmentation patterns .

Q. How can researchers assess the antimicrobial efficacy of Pentane-1,5-diol against multidrug-resistant bacteria?

- Methodological Answer :

- Agar Dilution Assay : Test Minimum Inhibitory Concentrations (MICs) using bacterial inocula (e.g., 10³–10⁵ CFU/spot). For Gram-negative rods (e.g., Acinetobacter), MICs range from 2.5–15% (v/v) .

- Inoculum Effect Analysis : Compare MICs at low (10³ CFU) vs. high (10⁵ CFU) bacterial loads to evaluate concentration-dependent efficacy .

Q. What safety protocols should be followed when handling Pentane-1,5-diol in laboratory settings?

- Methodological Answer :

- Toxicity Mitigation : Use PPE (gloves, goggles) due to mild skin/eye irritation risks. LD₅₀ values in rats (5.89 g/kg) suggest low oral toxicity .

- First-Aid Measures : For skin contact, wash with soap/water; for eye exposure, rinse ≥15 minutes with water .

Advanced Research Questions

Q. How does enzymatic oxidation using Horse Liver Alcohol Dehydrogenase (HLADH) influence the stereochemical outcomes of Pentane-1,5-diol derivatives?

- Methodological Answer :

- Biocatalytic Oxidation : HLADH selectively oxidizes diols to δ-lactones (e.g., δ-decalactone from decane-1,5-diol) with 30–50% enantiomeric excess. Similar methodology can be adapted for Pentane-1,5-diol to synthesize chiral intermediates .

- Screening Scale Optimization : Test HLADH activity under varied pH, temperature, and cofactor conditions to maximize yield and stereoselectivity .

Q. What experimental designs are effective for studying Pentane-1,5-diol as a percutaneous absorption enhancer?

- Methodological Answer :

- Franz Diffusion Cell Assay : Measure transdermal flux of model drugs (e.g., terbinafine) with/without 25% Pentane-1,5-diol in cream formulations. Compare enhancement ratios using HPLC or radiolabeled tracers .

- Mechanistic Studies : Investigate hydration effects via FTIR or confocal microscopy to assess stratum corneum lipid disruption .

Q. How can researchers evaluate the potential for bacterial resistance development against Pentane-1,5-diol?

- Methodological Answer :

- Serial Passage Assay : Expose bacterial strains (e.g., MRSA) to sub-inhibitory concentrations over 20–30 generations. Monitor MIC shifts using broth microdilution .

- Genomic Analysis : Perform whole-genome sequencing on passaged strains to identify mutations in osmolyte transport or membrane integrity genes .

Contradictions and Limitations in Current Evidence

- Antimicrobial Mechanism : While suggests Pentane-1,5-diol acts via osmotic dehydration, its exact molecular targets remain unverified. Contrast this with , which hypothesizes synergy with other enhancers like propane-1,2-diol .

- Enzymatic Specificity : highlights HLADH’s irreplaceability in δ-lactone synthesis, but its efficiency with shorter-chain diols (e.g., Pentane-1,5-diol) requires further validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes